Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate
Description
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate is a brominated aromatic compound featuring a 2-oxoacetate ester backbone and a 2-bromoacetyl-substituted anilino group. It serves as a key intermediate in pharmaceutical synthesis, particularly for anticancer agents .
Properties
CAS No. |
6632-29-7 |
|---|---|
Molecular Formula |
C12H12BrNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H12BrNO4/c1-2-18-12(17)11(16)14-9-5-3-4-8(6-9)10(15)7-13/h3-6H,2,7H2,1H3,(H,14,16) |
InChI Key |
KLJWCKYHINZDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . This reaction sequence results in the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure maximum efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilides, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects .
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically prepared via reactions involving ethyl 2-((3-bromophenyl)amino)-2-oxoacetate, triphenylphosphine (Ph₃P), and carbon tetrachloride (CCl₄) under conventional or microwave (MW)-assisted conditions, yielding up to 85% isolated yield .
- Biological Activity : Derivatives exhibit potent anticancer activity, with IC₅₀ values ranging from 0.090–0.650 μM against multiple cancer cell lines .
- Analytical Characterization : Routinely analyzed via HPLC, LCMS, GCMS, NMR, and FTIR, ensuring high purity (>95%) for pharmaceutical applications .
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the anilino ring, ester groups, or adjacent functional groups, leading to differences in reactivity, stability, and bioactivity.
Halogen-Substituted Analogs
Key Observations :
- Electron-Withdrawing Effects : Bromo and fluoro substituents enhance electrophilicity, improving reactivity in cross-coupling reactions compared to chloro analogs .
- Bioactivity: Brominated derivatives (e.g., 3-Br, 4-F) show superior anticancer activity over non-halogenated analogs, likely due to enhanced binding to cellular targets .
Electron-Withdrawing Group-Modified Analogs
Key Observations :
- Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, increasing metabolic stability compared to bromoacetyl groups, making them suitable for CNS-targeting drugs .
- Methoxy Groups : Electron-donating OCH₃ reduces electrophilicity, limiting utility in nucleophilic substitution reactions .
Ester and Backbone-Modified Analogs
Key Observations :
- Backbone Flexibility : Aromatic esters (e.g., phenylacetoacetate) exhibit lower steric hindrance, enabling broader synthetic applications than rigid bicyclic systems .
- Biological Targeting: Cyclopropane-modified analogs show selectivity for cannabinoid receptors, highlighting the impact of fused ring systems on target specificity .
Reaction Conditions and Yields
- Microwave-Assisted Synthesis: Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate achieves 85% yield in 30 minutes under MW, compared to 70–75% yields for analogs like ethyl 2-(4-bromophenyl)-2-oxoacetate under reflux .
- Purification : Most analogs are purified via column chromatography (e.g., n-hexane/ethyl acetate), while HPLC is preferred for pharmaceutical-grade intermediates .
Spectral Characterization
- NMR/FTIR : All analogs are characterized by ¹H/¹³C NMR and FTIR, with distinct shifts for bromoacetyl (C=O at ~1700 cm⁻¹) and trifluoromethyl (C-F at ~1200 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., 329.20 for trifluoromethyl analog vs. 304.11 for bromo-fluoro derivative) .
Biological Activity
Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit cytotoxicity against cancer cell lines, likely through the induction of apoptosis. The compound's structure suggests that it may interact with the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the aniline and ester moieties can significantly influence the compound's biological activity. For example, substituents on the aromatic ring have been correlated with increased binding affinity to antiapoptotic proteins, enhancing cytotoxic effects in vitro .
Table 1: SAR Findings for Related Compounds
| Compound Structure | Binding Affinity (nM) | Cytotoxicity (IC50 µM) | Notes |
|---|---|---|---|
| Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | 50 | 1.5 | Strong Bcl-2 antagonist |
| This compound | TBD | TBD | Potential Bcl-2 interaction |
| Ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | 20 | 0.8 | Higher activity due to cyclopentyl group |
Biological Activity Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NCI-H460) and Jurkat cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspase pathways .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins. This suggests that it could be a candidate for further development as an anticancer agent .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although more research is needed to confirm these findings and elucidate the mechanisms involved .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested alongside other analogs for their efficacy against a panel of cancer cell lines. Results indicated that this compound had a higher potency compared to several known chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanistic pathways through which this compound exerts its effects. The study utilized flow cytometry and Western blotting techniques to analyze apoptosis markers, confirming that the compound activates caspases and alters mitochondrial dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
